molecular formula C6H4ClNO B147447 N-Chloro-p-benzoquinoneimine CAS No. 637-61-6

N-Chloro-p-benzoquinoneimine

Cat. No.: B147447
CAS No.: 637-61-6
M. Wt: 141.55 g/mol
InChI Key: ITUYMTWJWYTELW-UHFFFAOYSA-N
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Description

N-Chloro-p-benzoquinoneimine is an organic compound with the molecular formula C6H4ClNO. It is a derivative of p-benzoquinone, where one of the hydrogen atoms is replaced by a chlorine atom and an imine group. This compound is known for its distinctive yellow to brown color and is used in various chemical applications due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Chloro-p-benzoquinoneimine can be synthesized through several methods. One common synthetic route involves the reaction of diethyl chlorophosphite with 4-nitrosophenol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N-Chloro-p-benzoquinoneimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while substitution reactions can produce a wide range of functionalized benzoquinone imines .

Scientific Research Applications

N-Chloro-p-benzoquinoneimine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other quinone derivatives.

    Biology: Its reactivity makes it useful in studying enzyme mechanisms and other biochemical processes.

    Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism by which N-Chloro-p-benzoquinoneimine exerts its effects involves its ability to participate in redox reactions. It can act as an electron acceptor or donor, depending on the reaction conditions. This redox activity is crucial in its interactions with biological molecules, where it can modify proteins and other macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    2,6-Dibromoquinone-4-chloroimide: This compound shares a similar structure but has bromine atoms instead of chlorine.

    2,6-Dichloroquinone-4-chloroimide: Another similar compound with two chlorine atoms.

    2,3-Dichloro-5,6-dicyano-p-benzoquinone: A related compound with additional cyano groups .

Uniqueness: N-Chloro-p-benzoquinoneimine is unique due to its specific reactivity and the presence of both a chlorine atom and an imine group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

4-chloroiminocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-8-5-1-3-6(9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUYMTWJWYTELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060925
Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-61-6
Record name Benzoquinone chlorimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Record name Quinone chlorimide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=448
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Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Record name 2,5-Cyclohexadien-1-one, 4-(chloroimino)-
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Record name p-Quinone-4-chloroimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Chloro-p-benzoquinoneimine formation during sulfamethoxazole chlorination?

A1: this compound is identified as a product of sulfamethoxazole degradation in the presence of excess free chlorine []. This finding is significant because it reveals an unexpected aromatic amine chlorination mechanism. This mechanism, involving the rupture of the sulfonamide moiety and formation of this compound, alongside 3-amino-5-methylisoxazole and sulfate, has not been extensively studied previously. This discovery emphasizes the need for further research on the potential implications of this degradation pathway in water treatment processes.

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